molecular formula C15H13N3O2S B2450679 N-(sec-butyl)-3-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide CAS No. 954672-78-7

N-(sec-butyl)-3-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide

Cat. No. B2450679
CAS RN: 954672-78-7
M. Wt: 299.35
InChI Key: UAZLCMRKAUTLOT-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential use as an anti-cancer agent. It belongs to the class of kinase inhibitors and has been shown to selectively inhibit the activity of Aurora A kinase, a protein kinase involved in cell division and mitosis.

Scientific Research Applications

Discovery and Antitumor Activity

N-(sec-butyl)-3-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide is structurally related to a class of compounds known for their histone deacetylase (HDAC) inhibitory activity. For instance, a similar compound, MGCD0103, is described as a selective HDAC inhibitor with antitumor activities, indicating potential cancer therapeutic applications (Zhou et al., 2008).

Organogels and Fluorescent Properties

Research into organogels has revealed the significance of similar compounds in the formation of fluorescent gels. Compounds with similar structural motifs to N-(sec-butyl)-3-[2-(3-methoxyphenoxy)pyrimidin-5-yl]benzamide demonstrate gelating abilities, which are crucial for the development of novel organogels (Wu et al., 2011).

Synthesis of Novel Heterocyclic Compounds

The compound has relevance in the synthesis of novel heterocyclic compounds, which exhibit diverse biological activities, such as anti-inflammatory and analgesic properties. This aspect of research indicates its potential as a starting material or intermediate in the synthesis of pharmacologically active molecules (Abu‐Hashem et al., 2020).

Capillary Electrophoresis

In analytical chemistry, related compounds have been used as standards in the development of capillary electrophoresis methods. This is crucial for quality control in pharmaceuticals, demonstrating its application in drug analysis and formulation (Ye et al., 2012).

Crystal Structure Analysis

The study of compounds with a similar structure in crystallography provides insights into molecular interactions and stability, which are essential for drug design and development (Kaur et al., 2012).

Development of Potassium Channel Openers

Compounds in this category have been explored as potassium channel openers, indicating their potential in treating conditions like epilepsy and pain (Amato et al., 2011).

Renin Inhibitors for Hypertension

These compounds also serve as starting points in the development of renin inhibitors, which are crucial for treating hypertension. The structure-activity relationships derived from these studies aid in the design of more effective and bioavailable drugs (Tokuhara et al., 2018).

Neuroleptic Activity

In neuroscience, derivatives of these compounds have been synthesized and evaluated for their potential as neuroleptics, indicating applications in the treatment of psychiatric disorders (Iwanami et al., 1981).

properties

IUPAC Name

2-methyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-5-3-4-6-11(9)13(19)17-12-10(2)16-15-18(14(12)20)7-8-21-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZLCMRKAUTLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

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